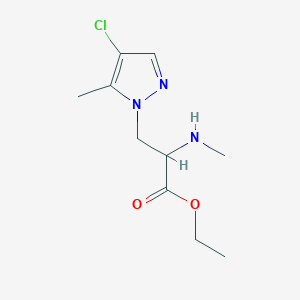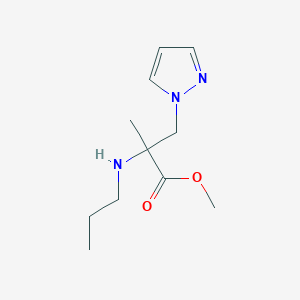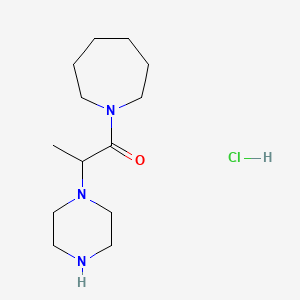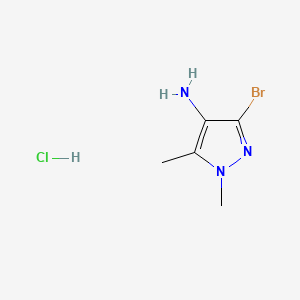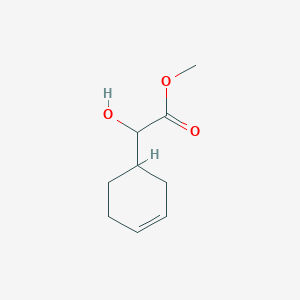
Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexene and is characterized by the presence of a hydroxyacetate group attached to the cyclohexene ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of cyclohex-3-en-1-yl acetic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-(cyclohex-3-en-1-yl)-2-oxoacetate.
Reduction: The compound can be reduced to form methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyethanol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Methyl 2-(cyclohex-3-en-1-yl)-2-oxoacetate.
Reduction: Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyethanol.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate exerts its effects depends on the specific reaction or application. In general, the hydroxyacetate group can participate in various chemical reactions, such as nucleophilic addition or substitution, due to its electrophilic nature. The cyclohexene ring provides a stable framework that can undergo further functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl cyclohex-3-ene-1-carboxylate
- Methyl 3-cyclopentenecarboxylate
- Cyclohexanecarboxylic acid
Uniqueness
Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate is unique due to the presence of both a hydroxyacetate group and a cyclohexene ring
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
methyl 2-cyclohex-3-en-1-yl-2-hydroxyacetate |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-3,7-8,10H,4-6H2,1H3 |
InChI-Schlüssel |
VKADEOZCBAKTKS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1CCC=CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


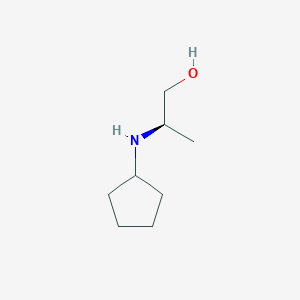
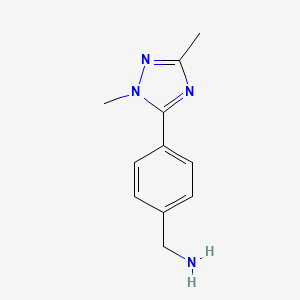
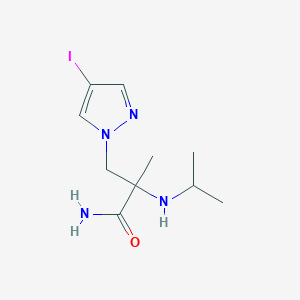
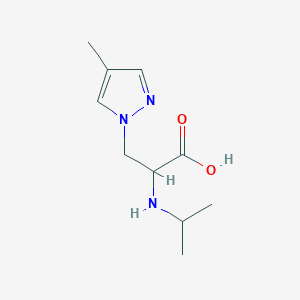
![8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15312553.png)


![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid](/img/structure/B15312565.png)
